molecular formula C17H14ClNO2S B2824363 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421489-50-0

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2824363
CAS No.: 1421489-50-0
M. Wt: 331.81
InChI Key: ZWSDXGVUGJBKPU-UHFFFAOYSA-N
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Description

3-Chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of a class of small molecules that have garnered significant interest in medicinal chemistry for their potential as antiviral agents. Structurally related N-[(thiophen-3-yl)methyl]benzamide analogs have been identified as potent fusion inhibitors targeting the Hemagglutinin (HA) protein of Influenza A viruses (IAV), such as A/H1N1 and A/H5N1 strains . The mechanism of action for these analogs involves inhibiting the low-pH-induced conformational change in the HA protein, a critical step for viral entry into host cells, thereby preventing membrane fusion and viral replication . Compounds featuring benzamide cores linked to furylmethyl and thienylmethyl groups are frequently explored in drug discovery for their versatile biological activities and synthetic accessibility . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a candidate for biochemical screening in the development of novel therapeutics. This product is intended for research and development applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-15-4-1-3-14(9-15)17(20)19(10-13-6-7-21-12-13)11-16-5-2-8-22-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSDXGVUGJBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 3-chlorobenzoic acid, it can be converted to 3-chlorobenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 3-chlorobenzoyl chloride can then react with furan-3-ylmethylamine and thiophen-2-ylmethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The compound can be reduced under hydrogenation conditions, affecting the aromatic rings or the amide group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or sulfoxides, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being studied for its role as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structural motifs exhibit promising activity against various diseases, including cancer and viral infections .

Antiviral Activity
Recent studies have highlighted the potential of N-heterocycles, including derivatives of 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, as antiviral agents. These compounds have shown significant activity against viruses by interfering with their replication mechanisms . The structure allows for modifications that can enhance efficacy against specific viral targets.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules that may possess enhanced biological activity or novel properties. The unique combination of furan and thiophene rings provides a platform for creating derivatives that can be tailored for specific applications.

Synthetic Routes
The synthesis typically involves multi-step processes, including bromination and coupling reactions, which can be optimized for yield and purity. This adaptability in synthesis makes it valuable for researchers looking to explore new chemical entities.

Biological Studies

Cellular Pathway Exploration
Studies involving this compound focus on understanding its biological activity, particularly its effects on cellular pathways and enzyme interactions. By investigating these interactions, researchers can elucidate the mechanisms of action and identify potential therapeutic targets .

Anti-Cancer Research
Compounds similar to this compound have been evaluated for their anti-cancer properties. For instance, studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential for further development as anti-cancer agents .

Material Science

Organic Electronics
The unique electronic properties of the furan and thiophene rings make this compound a candidate for research in organic electronics. Its application in conductive materials could lead to advancements in the development of organic semiconductors and photovoltaic devices.

Case Studies

Study Focus Findings Reference
Antiviral ActivityDemonstrated significant activity against viral replication
Anti-Cancer PropertiesExhibited cytotoxic effects on cancer cell lines
Organic SynthesisUsed as a building block for more complex molecules

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The target compound’s substituents influence its molecular geometry and intermolecular interactions:

  • 3-Chloro-N-(diethylcarbamothioyl)benzamide nickel complex () adopts a distorted square-planar geometry with Ni–S and Ni–O bonds, whereas the target compound lacks a carbamothioyl group, precluding metal coordination .
  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide () forms intramolecular N–H···O hydrogen bonds and planar molecular arrangements. The target compound’s bulkier substituents may disrupt planarity, leading to distinct packing patterns .

Table 2: Crystallographic Data for Selected Benzamides

Compound Space Group Unit Cell Parameters (Å) Hydrogen Bonding Reference
Target compound (hypothetical) Likely N–H···O and C–H···π
3-Chloro-N-(diethylcarbamothioyl)benzamide Ni complex P2₁/c a=14.601, b=8.3617, c=22.350 Ni–S (2.16–2.23 Å), Ni–O (1.86 Å)
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Pbca a=7.286, b=15.148, c=25.840 N–H···O, C–H···O, C–H···π
Physicochemical Properties
  • Melting Points : The target compound’s melting point is expected to differ from N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (90°C, ) due to reduced polarity from the thiophene and furan groups .
  • Solubility : The thiophene and furan substituents may enhance lipophilicity compared to 3-chloro-N-phenyl-phthalimide (), which is highly crystalline due to its planar phthalimide core .

Biological Activity

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound characterized by its unique structural features, including a chlorinated benzamide core with furan and thiophene moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN2O2SC_{17}H_{14}ClN_{2}O_{2}S with a molecular weight of approximately 331.8 g/mol. The presence of the chlorine atom, along with the furan and thiophene rings, is believed to enhance its biological interactions.

PropertyValue
Molecular FormulaC17H14ClN2O2SC_{17}H_{14}ClN_{2}O_{2}S
Molecular Weight331.8 g/mol
CAS Number1421489-50-0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural components may enhance interactions with microbial targets, potentially leading to inhibition of growth or lethality against various pathogens. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate or bind to nucleic acids, disrupting replication processes.
  • Induction of Oxidative Stress : The presence of reactive groups may lead to the generation of reactive oxygen species (ROS), contributing to cell death in pathogens or tumor cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives, including those with furan and thiophene substituents. The results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In vitro assays on related compounds demonstrated significant cytotoxic effects against breast and colon cancer cell lines, suggesting that modifications in the structure could enhance therapeutic efficacy .

Q & A

Q. Key Considerations :

  • Competitive alkylation of the two heteroaromatic groups (furan and thiophene) may require sequential addition or protective group strategies to avoid isomerism .

How is the compound's structure confirmed post-synthesis?

Basic Research Question
Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and alkylation efficiency (e.g., δ 4.5–5.0 ppm for –CH₂– groups) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–N: ~1.33 Å) and torsional angles between the benzamide core and heterocyclic moieties .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and absence of unreacted intermediates .

How do substituent positions influence bioactivity?

Advanced Research Question

  • Thiophene vs. Furan Effects : Thiophene’s sulfur atom enhances hydrophobic interactions with protein targets (e.g., kinases), while furan’s oxygen may participate in hydrogen bonding .
  • Chlorine Position : Meta-substitution on the benzamide ring improves steric compatibility with enzyme active sites, as seen in analogous compounds with IC₅₀ values <10 µM against cancer cell lines .

Q. Methodological Insight :

  • Structure-activity relationship (SAR) studies require systematic substitution (e.g., para/meta chlorine) and biological assays (e.g., enzyme inhibition, cytotoxicity) .

What challenges arise during crystallographic refinement of this compound?

Advanced Research Question

  • Disorder in Heterocyclic Groups : Furan and thiophene rings may exhibit rotational disorder, requiring constraints in refinement software (e.g., SHELXL) .
  • Hydrogen Bonding Networks : Intermolecular N–H···O and C–H···π interactions complicate density map interpretation, necessitating high-resolution data (θ > 25°) .

Q. Optimization Strategy :

  • Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

How can computational modeling predict biological interactions?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor binding (e.g., with Trypanosoma brucei inhibitors), prioritizing key residues (e.g., Ser158, Lys157) for mutagenesis validation .
  • QM/MM Simulations : Assess electronic effects of chlorine substitution on binding affinity (ΔG calculations) .

Q. Validation :

  • Correlate docking scores with experimental IC₅₀ values from enzyme assays .

Which analytical techniques ensure compound purity?

Basic Research Question

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns (retention time: ~8.2 min) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 363.05) .

How does hydrogen bonding dictate crystal packing?

Advanced Research Question

  • Intramolecular Bonds : N–H···O interactions (2.8–3.0 Å) between the amide and furan oxygen stabilize the molecule’s conformation .
  • Intermolecular Chains : C–H···O bonds (3.2 Å) propagate along the b-axis, forming 1D chains critical for crystal stability .

Q. Implications :

  • Solvent choice (e.g., DMSO vs. ethanol) affects crystallization kinetics and polymorph formation .

How are reaction conditions optimized for higher yields?

Advanced Research Question

  • Catalyst Screening : Pd/C or NiCl₂ enhances coupling efficiency (yield increase from 53% to 92% in analogous benzamides) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation rates but may require post-reaction dilution to prevent side reactions .

Q. Case Study :

  • Microwave-assisted synthesis reduces reaction time from 24 hrs to 2 hrs with comparable yields .

What biological targets are plausible for this compound?

Basic Research Question

  • Kinase Inhibition : Thiophene-containing benzamides show activity against EGFR and VEGFR-2 .
  • Antimicrobial Activity : Analogues inhibit Trypanosoma brucei (EC₅₀: 0.8 µM) via binding to folate receptors .

Q. Screening Protocol :

  • Use fluorescence-based assays (e.g., ATPase activity) for high-throughput target identification .

How is isomerism managed during synthesis?

Advanced Research Question

  • Regioselective Alkylation : Employ bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation .
  • Chromatographic Separation : Reverse-phase HPLC resolves diastereomers (e.g., using CH₃CN/H₂O gradients) .

Q. Analytical Support :

  • Dynamic NMR at variable temperatures detects rotameric equilibria in solution .

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